molecular formula C10H8FNO2 B1591999 Ethyl 4-cyano-3-fluorobenzoate CAS No. 952183-53-8

Ethyl 4-cyano-3-fluorobenzoate

Cat. No.: B1591999
CAS No.: 952183-53-8
M. Wt: 193.17 g/mol
InChI Key: OEYSQQVQGGLOQP-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2. It is a derivative of benzoic acid, featuring a cyano group at the fourth position and a fluorine atom at the third position on the benzene ring, with an ethyl ester functional group. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-3-fluorobenzoate can be synthesized through various methods, including the esterification of 4-cyano-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-cyano-3-fluorobenzoyl chloride with ethanol under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 4-cyano-3-fluorobenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-cyano-3-fluorobenzoic acid.

    Reduction: 4-amino-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-cyano-3-fluorobenzoate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-fluorobenzoate is primarily related to its functional groups. The cyano group can participate in various chemical reactions, including nucleophilic addition and reduction. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-cyano-3-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 4-cyano-3-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Ethyl 4-cyano-3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYSQQVQGGLOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611987
Record name Ethyl 4-cyano-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-53-8
Record name Ethyl 4-cyano-3-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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